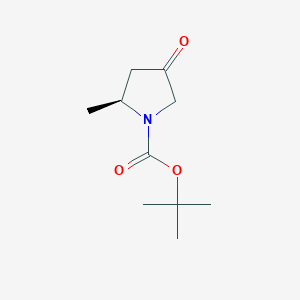![molecular formula C16H13F3N4 B2798699 1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole CAS No. 2380098-63-3](/img/structure/B2798699.png)
1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole, also known as TAZ1, is a chemical compound that has been extensively studied for its potential applications in scientific research. TAZ1 belongs to the class of compounds known as benzimidazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of 1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole involves the binding of the compound to the active site of its target enzymes, thereby inhibiting their activity. This compound has been found to bind to the ATP-binding pocket of CDK4 and GSK3β, and to the pleckstrin homology (PH) domain of AKT. The binding of this compound to these enzymes prevents their phosphorylation and activation, leading to inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been found to exhibit a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of cell cycle arrest and apoptosis, and suppression of tumor growth in animal models. This compound has also been found to exhibit anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole is its potent inhibitory activity against a variety of enzymes, making it a valuable tool for studying the role of these enzymes in cellular processes. This compound also exhibits good selectivity for its target enzymes, with minimal off-target effects. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
Future research on 1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole could focus on several areas, including the development of more efficient synthesis methods, the identification of new target enzymes, and the evaluation of this compound's therapeutic potential in animal models of disease. Additionally, the use of this compound in combination with other drugs or therapies could be explored, in order to enhance its efficacy and minimize potential side effects. Overall, this compound represents a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole involves the reaction of 1-(6-trifluoromethylpyridin-2-yl)azetidin-3-amine with 1,2-diaminobenzene in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and oxidation, to yield this compound as a white crystalline solid. The purity and yield of this compound can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.
Aplicaciones Científicas De Investigación
1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent inhibitory activity against several enzymes, including cyclin-dependent kinase 4 (CDK4), glycogen synthase kinase 3β (GSK3β), and protein kinase B (AKT). These enzymes play important roles in cell proliferation, differentiation, and survival, and are therefore attractive targets for drug discovery.
Propiedades
IUPAC Name |
1-[1-[6-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4/c17-16(18,19)14-6-3-7-15(21-14)22-8-11(9-22)23-10-20-12-4-1-2-5-13(12)23/h1-7,10-11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFHGIVOQUEZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC(=N2)C(F)(F)F)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2798618.png)

![4-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2798622.png)
![(E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2798623.png)


![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-methylphenyl)carbamate](/img/structure/B2798629.png)





